molecular formula C11H16N2O B14372802 5-(2,2-Dimethylpropyl)pyridine-2-carboxamide CAS No. 90145-51-0

5-(2,2-Dimethylpropyl)pyridine-2-carboxamide

Cat. No.: B14372802
CAS No.: 90145-51-0
M. Wt: 192.26 g/mol
InChI Key: SLASXOVKIKVKNW-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)pyridine-2-carboxamide is an organic compound with the molecular formula C12H18N2O. It belongs to the class of pyridine carboxamides, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a pyridine ring substituted with a carboxamide group and a 2,2-dimethylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid with 2,2-dimethylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Pyridine-2-carboxylic acid derivatives

    Reduction: Pyridine-2-carboxamide to pyridine-2-amine

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction can lead to the inhibition of enzymatic activity, which is beneficial in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dimethylpropyl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity and may influence its biological activity compared to other pyridine carboxamides.

Properties

CAS No.

90145-51-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)pyridine-2-carboxamide

InChI

InChI=1S/C11H16N2O/c1-11(2,3)6-8-4-5-9(10(12)14)13-7-8/h4-5,7H,6H2,1-3H3,(H2,12,14)

InChI Key

SLASXOVKIKVKNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CN=C(C=C1)C(=O)N

Origin of Product

United States

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